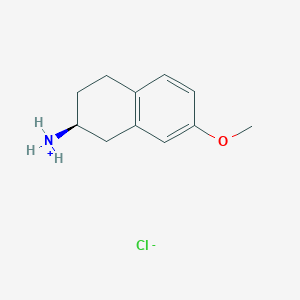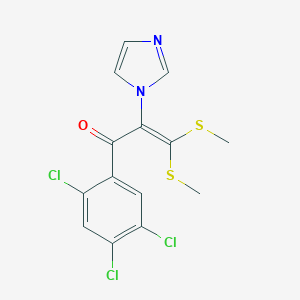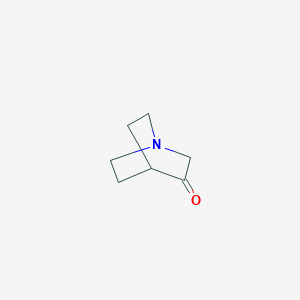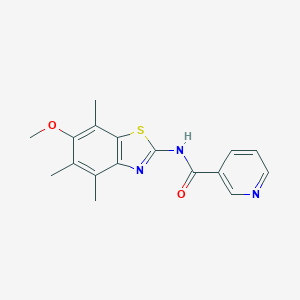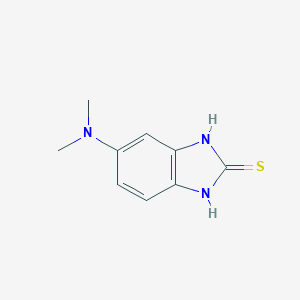
Xanthosine dihydrate
描述
Xanthosine dihydrate is a nucleoside derived from xanthine and ribose. It is a key intermediate in the biosynthesis of caffeine and other methylxanthines. The compound is known for its role in purine metabolism and has significant biological and chemical importance .
准备方法
Synthetic Routes and Reaction Conditions: Xanthosine dihydrate can be synthesized through the condensation of xanthine with ribose under acidic conditions. The reaction typically involves the use of a strong acid like hydrochloric acid to facilitate the formation of the glycosidic bond between xanthine and ribose .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis using purine nucleoside phosphorylase. This method is preferred due to its higher specificity and yield compared to chemical synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form xanthine and ribose.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ribose moiety.
Hydrolysis: The compound can be hydrolyzed to yield xanthine and ribose under acidic or basic conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as ammonia or amines can be used.
Hydrolysis: Hydrochloric acid or sodium hydroxide are typically used for hydrolysis reactions
Major Products:
Oxidation: Xanthine and ribose.
Substitution: Various substituted xanthosine derivatives.
Hydrolysis: Xanthine and ribose
科学研究应用
Xanthosine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of caffeine and other methylxanthines.
Biology: The compound is studied for its role in purine metabolism and its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in cancer research due to its role in purine metabolism.
Industry: It is used in the production of caffeine and other related compounds
作用机制
Xanthosine dihydrate exerts its effects primarily through its role in purine metabolism. It is converted to xanthine by the action of xanthosine phosphorylase. Xanthine is then further metabolized to uric acid. The compound also acts as a precursor to caffeine and other methylxanthines, which have various physiological effects, including stimulation of the central nervous system .
相似化合物的比较
Xanthine: A purine base that is an intermediate in the degradation of adenosine monophosphate to uric acid.
Guanosine: A nucleoside composed of guanine and ribose, involved in various metabolic processes.
Inosine: A nucleoside that plays a role in purine metabolism and is involved in various biochemical processes
Uniqueness: Xanthosine dihydrate is unique due to its dual role as both a precursor in caffeine biosynthesis and a key intermediate in purine metabolism. This dual functionality makes it a compound of significant interest in both biochemical and industrial contexts .
属性
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6.2H2O/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18;;/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPXSQIUORWCO-LGVAUZIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975081 | |
| Record name | Xanthosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5968-90-1 | |
| Record name | Xanthosine dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005968901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOSINE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U62I480SP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What happens to xanthosine dihydrate at a molecular level when exposed to X-ray irradiation?
A1: X-ray irradiation of this compound single crystals leads to the formation of four distinct products, as revealed by ESR and ENDOR spectroscopy [, ]. These products are:
- Product I: Identified as the π cation of the xanthine base, deprotonated at the N3 position [, ]. This product forms at low temperatures (15K) and persists until around 100K.
- Product II: Identified as the π anion of the xanthine base, protonated at the O6 position [, ]. This product also forms at low temperatures (15K) and decays after 100K.
- Product III: This product arises from hydrogen abstraction from the C5' position of the sugar group, likely originating from a primary cation of the ribose [, ]. Signals from this product are present at 65K but are more clearly observed around 210K due to the dominance of signals from Products I and II at lower temperatures.
- Product IV: Characterized as a result of hydrogen addition at the C8 position of the purine ring [, ]. This product appears at higher temperatures, with signals becoming evident above 250K.
Q2: How stable are the products formed upon X-ray irradiation of this compound?
A2: The stability of the products varies. Products I and II, the cation and anion radicals, are transient species observed at low temperatures (15-100 K) [, ]. Their signals decay as the temperature increases. Product III, the result of hydrogen abstraction from the sugar group, is relatively stable at 210K but decays over a period of approximately 2 hours at 295K [, ]. Product IV, the C8 H adduct, is detected at higher temperatures (above 250K), suggesting greater stability compared to the initial radical products [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)



![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B120393.png)

![2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide](/img/structure/B120400.png)
